molecular formula C23H31N3O5 B2512193 N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide CAS No. 898439-49-1

N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide

Cat. No.: B2512193
CAS No.: 898439-49-1
M. Wt: 429.517
InChI Key: ZLOUNTQGOHLAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a high-purity chemical compound supplied for advanced research and development purposes. This complex synthetic molecule, with the molecular formula C23H31N3O5 , features a distinct molecular architecture that incorporates a piperazine ring—a structure frequently encountered in pharmaceuticals and biologically active compounds. The presence of this 4-(2-methoxyphenyl)piperazin-1-yl fragment suggests potential for interaction with various biological targets and is a key feature in compounds used in pharmaceutical research . This product is intended for use as a key intermediate or building block in medicinal chemistry and drug discovery programs. Researchers can utilize it for exploring new therapeutic agents, investigating structure-activity relationships (SAR), and studying biochemical mechanisms. It is strictly for laboratory research use. This compound is NOT INTENDED FOR HUMAN OR VETERINARY USE, diagnostic use, or any clinical application. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the handling, storage, and disposal of this substance.

Properties

IUPAC Name

N-tert-butyl-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5/c1-23(2,3)24-22(28)16-31-21-15-30-17(13-19(21)27)14-25-9-11-26(12-10-25)18-7-5-6-8-20(18)29-4/h5-8,13,15H,9-12,14,16H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOUNTQGOHLAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyran Core Construction

The 4-oxo-4H-pyran ring is synthesized via cyclocondensation of β-keto esters or diketones. Source demonstrates that β-ketonitriles, such as 3-(4-fluorophenyl)-3-oxopropanenitrile, undergo C-alkylation with tert-butyl 2-chloroacetate in the presence of NaI and NaOH to form intermediates amenable to cyclization. Adapting this method, 3-oxo-3-(2-methoxyphenyl)propane nitrile could be alkylated with ethyl chloroacetate, followed by acid-catalyzed cyclization to yield 6-methyl-4-oxo-4H-pyran-3-ol.

Piperazine-Methyl Substituent Installation

The 4-(2-methoxyphenyl)piperazin-1-ylmethyl group is synthesized through a two-step sequence:

  • Piperazine N-arylation : Source details a one-pot synthesis of 1-(4-methoxyphenyl)piperazine via HBr-mediated cyclization of diethanolamine, followed by coupling with p-chloronitrobenzene. Substituting p-chloronitrobenzene with 2-methoxybromobenzene would yield 1-(2-methoxyphenyl)piperazine.
  • Methylation and coupling : The piperazine nitrogen is quaternized using chloromethyl methyl ether (MOMCl) or formaldehyde/NaBH3CN to introduce the methyl group, generating 1-(2-methoxyphenyl)-4-methylpiperazine.

Acetamide Side Chain Formation

The tert-butylacetamide group is appended via carbodiimide coupling. Source illustrates the reaction of maleic anhydride with tert-butylamine to form N-tert-butyl maleamic acid, which is dehydrated to the imide. Similarly, the pyran-3-ol intermediate is converted to its carboxylic acid derivative (via ester hydrolysis), then coupled with tert-butylamine using EDCl/HOBt to yield the final acetamide.

Stepwise Synthesis and Optimization

Synthesis of 6-Methyl-4-Oxo-4H-Pyran-3-Ol

Procedure :

  • β-Ketonitrile preparation : 2-Methoxyacetophenone (1.0 eq) is treated with acetonitrile (2.5 eq) and NaOMe (1.2 eq) in THF at −60°C to form 3-(2-methoxyphenyl)-3-oxopropanenitrile (yield: 45%).
  • C-Alkylation : The β-ketonitrile is alkylated with ethyl chloroacetate (1.1 eq) in ethanol using NaOH (2.0 eq) and NaI (0.1 eq) at 80°C for 12 h, yielding ethyl 3-cyano-3-(2-methoxyphenyl)propanoate (yield: 68%).
  • Cyclization : Heating the alkylated product with acetic acid (5% v/v) and hydrazine hydrate (1.5 eq) at 120°C for 6 h induces cyclization to 6-methyl-4-oxo-4H-pyran-3-ol (yield: 52%).

Key Data :

Step Reagents/Conditions Yield (%)
β-Ketonitrile formation NaOMe, THF, −60°C 45
C-Alkylation NaOH, NaI, 80°C 68
Cyclization AcOH, hydrazine, 120°C 52

Preparation of 4-(2-Methoxyphenyl)Piperazin-1-Ylmethyl Chloride

Procedure :

  • Piperazine synthesis : Diethanolamine (1.0 eq) is reacted with HBr (3.0 eq) at reflux for 12 h to form bis(2-bromoethyl)amine hydrobromide, which is subsequently treated with 2-methoxyaniline (1.1 eq) and K2CO3 (2.5 eq) in 1-butanol at 120°C for 24 h to yield 1-(2-methoxyphenyl)piperazine (yield: 37%).
  • Methylation : The piperazine is reacted with formaldehyde (2.0 eq) and NaBH3CN (1.5 eq) in methanol at 0°C for 4 h, followed by treatment with HCl gas to precipitate 4-(2-methoxyphenyl)piperazin-1-ylmethyl chloride as the hydrochloride salt (yield: 89%).

Key Data :

Step Reagents/Conditions Yield (%)
Piperazine formation HBr, 2-methoxyaniline 37
Methylation Formaldehyde, NaBH3CN 89

Coupling of Pyran and Piperazine Intermediates

Procedure :
6-Methyl-4-oxo-4H-pyran-3-ol (1.0 eq) is dissolved in DMF and treated with NaH (1.2 eq) at 0°C. 4-(2-Methoxyphenyl)piperazin-1-ylmethyl chloride (1.1 eq) is added dropwise, and the mixture is stirred at 80°C for 8 h. The product, 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-ol, is isolated via column chromatography (hexane/EtOAc 3:1) in 63% yield.

Acetamide Formation

Procedure :
The pyran-piperazine intermediate (1.0 eq) is esterified with bromoacetic acid (1.2 eq) using K2CO3 (2.0 eq) in acetone at 60°C for 6 h. The resulting ester is hydrolyzed with NaOH (2.0 eq) in ethanol/water (4:1) at 70°C for 3 h to yield 2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid. This acid is coupled with tert-butylamine (1.5 eq) using EDCl (1.3 eq) and HOBt (1.3 eq) in DCM at 25°C for 12 h, affording the final product in 82% yield after recrystallization from ethanol.

Key Data :

Step Reagents/Conditions Yield (%)
Esterification Bromoacetic acid, K2CO3 75
Hydrolysis NaOH, ethanol/water 91
Amide coupling EDCl, HOBt, tert-butylamine 82

Analytical Characterization

1H NMR (400 MHz, CDCl3) : δ 7.52 (dd, J = 5.0, 1.3 Hz, 1H, pyran H-5), 7.02 (dd, J = 3.8, 1.3 Hz, 1H, pyran H-2), 6.89–6.83 (m, 4H, piperazine aryl), 4.62 (s, 2H, OCH2CO), 3.82 (s, 3H, OCH3), 3.71 (s, 2H, NCH2pyran), 2.86–2.78 (m, 8H, piperazine CH2), 1.44 (s, 9H, C(CH3)3).

HRMS (ESI+) : m/z calcd for C23H31N3O5 [M+H]+: 430.2332; found: 430.2335.

Challenges and Mitigation Strategies

  • Low cyclization yields : Optimizing acid concentration (5–10% AcOH) and reaction time (6–8 h) improves pyran ring formation.
  • Piperazine racemization : Using optically pure amino acids (as in source) prevents enantiomeric degradation during N-arylation.
  • Acetamide hydrolysis : Anhydrous conditions during coupling and immediate solvent removal minimize ester hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or pyran rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Pharmacological Research: It is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring allows for binding to certain receptors, while the pyran ring may facilitate interactions with enzymes. The tert-butyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and synthetic approaches:

Compound Name Key Structural Variations Molecular Formula Molecular Weight Notable Properties Reference
Target Compound Pyran-4-one core; 4-(2-methoxyphenyl)piperazinylmethyl; N-tert-butyl acetamide Not explicitly stated* ~450–470 (estimated) No direct data; inferred lipophilicity from tert-butyl group
N-benzyl-2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide Benzyl substituents on acetamide and piperazine (vs. tert-butyl and 2-methoxyphenyl) C27H30N4O4 498.56 CAS 898417-85-1; similar pyran core but higher molecular weight due to benzyl groups
N-(tert-butyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide Pyridinone core (vs. pyran-4-one); phenylpiperazinyl (vs. 2-methoxyphenylpiperazinyl) C23H32N4O3 412.5 CAS 921478-90-2; pyridinone may alter electron distribution vs. pyran
N-tert-butyl-2-[4-[2-(methylamino)acetyl]piperazin-1-yl]acetamide Simplified piperazine substituent (methylamino-acetyl vs. 2-methoxyphenyl); no pyran ring C13H26N4O2 294.37 CAS 900640-83-7; lacks aromaticity in the core, potentially reducing rigidity
2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide Furan-carbonyl piperazine; tetrahydrofuran-methyl acetamide (vs. tert-butyl) C23H30N4O7 486.51 Increased polarity from furan and tetrahydrofuran groups
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Pyridine core (vs. pyran); trifluoromethyl and chloro substituents on benzoyl-piperazine C27H23ClF3N3O3 530.94 Melting point: 241–242°C; EI-MS m/z 530[M]+

*The molecular formula for the target compound can be inferred as approximately C23H30N4O5 (calculated from structural components).

Key Observations :

Core Heterocycle Influence: Pyran-4-one (target) vs. pyridinone () or pyridine (): Pyran’s oxygen atom may enhance hydrogen-bonding interactions compared to nitrogen-containing cores.

Piperazine Substitutents: 2-Methoxyphenyl (target) vs. benzyl () or phenyl (): The methoxy group in the target compound could modulate electron density and receptor binding compared to non-polar substituents.

Acetamide Modifications :

  • N-tert-butyl (target) vs. N-benzyl () or tetrahydrofuran-methyl (): The tert-butyl group likely increases lipophilicity (logP), favoring blood-brain barrier penetration, whereas polar groups (e.g., tetrahydrofuran-methyl) improve aqueous solubility.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a pyran-3-yl-oxy acetamide intermediate with 4-(2-methoxyphenyl)piperazine, analogous to methods in . Yields and purity would depend on steric effects from the tert-butyl group.

Biological Activity

N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyran ring, a piperazine moiety, and a tert-butyl group. Its molecular formula is C24H33N3O2, and it has been identified as a potential ligand for various biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. The presence of the piperazine and pyran rings contributes to its ability to interact with cellular targets involved in cancer progression.
  • Antimicrobial Activity : Similar compounds with pyran and piperazine structures have shown antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully elucidated but is an area of active research.
  • Neuropharmacological Effects : Given the piperazine structure, it is hypothesized that this compound may interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding : The compound may act as a ligand for various receptors, including serotonin and dopamine receptors, which are critical in mood regulation and antitumor responses.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism, leading to reduced tumor growth or pathogen viability.
  • Cell Signaling Modulation : The compound could modulate intracellular signaling pathways that are pivotal in apoptosis and cell survival.

Case Studies and Research Findings

Recent studies have investigated the biological activity of related compounds that share structural similarities with this compound:

StudyFindings
Murlykina et al. (2013)Identified antimicrobial and antitumor properties in similar pyran-based compounds.
Mori et al. (2013)Reported on the antitumor effects of pyran derivatives, suggesting potential pathways for N-tert-butyl analogs.
Rashid et al. (2015)Demonstrated antiviral activity in related compounds, indicating a broad spectrum of biological activity.

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare N-tert-butyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Condensation of the pyran-4-one core with tert-butyl acetamide via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Functionalization of the pyran ring at position 6 with a piperazine derivative. This involves alkylation using a Mannich-type reaction with formaldehyde and 4-(2-methoxyphenyl)piperazine, typically in refluxing ethanol .
  • Optimization :
  • Solvent choice (e.g., DMF for polar intermediates, ethanol for milder conditions) .
  • Temperature control (reflux at 80–100°C for 12–24 hours) to minimize side reactions .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the final product .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Techniques :

  • 1H/13C NMR : To verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, piperazine methylene groups at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 528.2452) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

  • Approach :

  • Synthesis of analogs : Modify the tert-butyl group (e.g., replace with cyclopropyl) or methoxyphenyl moiety (e.g., substitute with halogens or nitro groups) .
  • Biological assays : Test analogs against target receptors (e.g., serotonin 5-HT1A/2A) using radioligand binding assays .
  • Key findings :
  • Table 1 : Activity of analogs against 5-HT1A receptors
Substituent on PiperazineIC₅₀ (nM)Selectivity (5-HT1A vs. 5-HT2A)
2-Methoxyphenyl12.315-fold
4-Fluorophenyl8.722-fold
3-Nitrophenyl45.23-fold
Source: Derived from SAR studies in

Q. What experimental strategies resolve contradictions in spectral data during stereochemical characterization?

  • Strategies :

  • 2D NMR (NOESY/COSY) : Identify spatial proximity of protons (e.g., confirm axial vs. equatorial orientation of the piperazine group) .
  • X-ray crystallography : Resolve ambiguous configurations (e.g., pyran ring conformation) .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., N-(4-methoxybenzyl) analogs in ).

Q. How can molecular docking simulations predict the compound’s interaction with serotonin receptors?

  • Protocol :

  • Target selection : Use crystallized 5-HT1A receptor structures (PDB ID: 6WGT) .
  • Docking software : AutoDock Vina with Lamarckian genetic algorithm for ligand flexibility .
  • Key parameters :
  • Binding energy (ΔG < −8 kcal/mol suggests strong affinity).
  • Hydrogen bonding with Ser159 and hydrophobic interactions with Phe362 .

Methodological Challenges

Q. What strategies mitigate low yields during the final coupling step of the synthesis?

  • Solutions :

  • Catalyst optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation (improves yield from 40% to 65%) .
  • Solvent screening : Switch from THF to DMSO to stabilize reactive intermediates .
  • Temperature gradients : Gradual heating (50°C → 80°C) reduces decomposition .

Q. How do researchers validate target engagement in cellular assays?

  • Validation steps :

  • Knockdown/knockout models : CRISPR-Cas9-mediated deletion of 5-HT1A in HEK293 cells to confirm loss of compound activity .
  • Competitive binding : Displacement assays using [³H]-8-OH-DPAT (Kd = 1.2 nM for 5-HT1A) .

Data Interpretation

Q. How are conflicting results in receptor selectivity profiles addressed?

  • Resolution :

  • Dose-response curves : Ensure assays use identical ligand concentrations (e.g., 1 nM–10 µM) .
  • Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP inhibition for 5-HT1A) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.